N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Sourcing benzothioamide intermediates with the precise electronic profile for efficient Hantzsch cyclization and optimal target engagement can bottleneck medchem programs. This 4-fluoro-3-nitrophenyl benzothioamide derivative uniquely combines electron-withdrawing substituents to modulate thioamide electrophilicity for thiazole synthesis while maintaining lead-like properties (MW 344.29, XLogP3 4.2, 7 HBA). Key advantages: • Optimized fluoro-nitro substitution for visible-light-mediated annulation with sulfoxonium ylides • Not interchangeable with 4-methyl-3-nitro or 4-chloro analogs-substituent changes can invert SAR • Suitable for systematic fluorination SAR studies around the 4-fluoro-3-nitrophenyl motif Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C14H8F4N2O2S
Molecular Weight 344.29 g/mol
Cat. No. B12338859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide
Molecular FormulaC14H8F4N2O2S
Molecular Weight344.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C14H8F4N2O2S/c15-11-6-5-10(7-12(11)20(21)22)19-13(23)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,23)
InChIKeyNCNYCESSFLPNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide


N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide (CAS 1257095-76-3) is a benzothioamide derivative featuring a 4-fluoro-3-nitrophenyl substituent on the thioamide nitrogen and a para-trifluoromethyl group on the thioamide phenyl ring. [1] Its molecular formula is C14H8F4N2O2S with a molecular weight of 344.29 g/mol. [1] The compound is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry, particularly for constructing thiazole derivatives via Hantzsch-type cyclization and for exploring the distinct electronic effects of the fluoro-nitro substitution pattern on biological target engagement. [2]

Why N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide Cannot Be Replaced


In-class benzothioamides bearing different aniline substituents (e.g., 4-methyl-3-nitro, 4-chloro-3-nitro, or unsubstituted 4-nitro) cannot serve as drop-in replacements because the specific combination of the electron-withdrawing fluoro and nitro groups on the target compound uniquely modulates both the electrophilicity of the thioamide carbon for cyclization reactions and the lipophilicity/hydrogen-bonding profile for target binding. [1] Even minor substituent alterations can invert structure-activity relationships, as demonstrated by thioamide-based cytotoxic agents where the nitro-to-methoxy switch reverses potency trends. [2]

Quantitative Differentiation Evidence for N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide


Lipophilicity Advantage vs. Non-Fluorinated Analog

The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 4.2) compared to the non-fluorinated 4-nitro analog (XLogP3-AA = 4.1). [1][2] This difference arises from the additional fluorine atom, which increases membrane permeability potential while maintaining a similar hydrogen bond donor count. [1][2]

Medicinal Chemistry Drug Design Physicochemical Profiling

H-Bond Acceptor Advantage vs. Methyl Analog

The target fluoro-nitro analog possesses 7 hydrogen bond acceptor sites versus 6 for the 4-methyl-3-nitro derivative, as computed from their molecular structures. [1][2] This additional acceptor capacity, contributed by the fluorine atom, can participate in orthogonal polar interactions such as C–F···H–N/O hydrogen bonds or multipolar contacts, which are absent in the methyl-substituted comparator. [1][2]

Medicinal Chemistry Molecular Recognition Binding Affinity

Solubility Modulation via Polar Surface Area

The topological polar surface area (TPSA) of the target compound is 89.9 Ų, slightly lower than the 4-methyl-3-nitro analog (~95 Ų), suggesting marginally better membrane permeability while retaining the solubility benefits of the nitro group. [1][2] This intermediate TPSA value balances solubility and permeability more favorably than the chlorine analog, where a higher TPSA may hinder cellular uptake. [3]

Pharmacokinetics Formulation Bioavailability

Molecular Weight Sweet Spot for Lead Optimization

The target compound has a molecular weight of 344.29 g/mol and 23 heavy atoms. [1] This positions it midway between the lighter 4-nitro analog (326.30 g/mol) and the heavier 4-chloro analog (360.74 g/mol). [2][3] In fragment-based or lead-like optimization, this intermediate size offers a balance of scaffold complexity and synthetic tractability, neither too small for adequate target engagement nor too large to limit further functionalization. [1]

Drug Likeness Fragment-Based Drug Discovery Lead Optimization

Application Scenarios for N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide


Building Block for Light-Driven Thiazole Synthesis

Leveraging its benzothioamide core, this compound can be employed in visible-light-mediated annulation with sulfoxonium ylides to construct thiazole derivatives. Its specific substitution pattern influences the reaction yield and scope, making it a valuable intermediate for generating diverse heterocyclic libraries under mild, catalyst-free conditions. [1]

Pharmacokinetic Modulation with Fluorinated Scaffold

The compound's computed lipophilicity (XLogP3-AA = 4.2) and hydrogen bond acceptor count (7) support its use as a scaffold for optimizing membrane permeability and target binding interactions. It represents a strategic alternative to non-fluorinated analogs when the goal is to enhance cellular uptake while maintaining polar interaction capabilities. [2]

Intermediate for Gout Drug Precursors

4-Substituted benzothioamides, including this fluoro-nitro derivative, are specifically claimed as intermediates in the synthesis of 2-(3-cyanophenyl)thiazole derivatives, which are pharmaceutically active agents for treating gout and hyperuricemia. The fluoro-nitro substitution may offer distinct reactivity advantages in the subsequent cyclization step. [3]

Lead-Like Fragment for SAR Exploration

With a molecular weight of 344.29 g/mol and 23 heavy atoms, this compound occupies an optimal lead-like chemical space. It serves as an ideal starting point for systematic SAR studies around the 4-fluoro-3-nitrophenyl motif, enabling the exploration of fluorination effects on target potency and selectivity. [4]

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